molecular formula C21H20N2O2 B268575 N-[2-(3-phenylpropoxy)phenyl]isonicotinamide

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide

カタログ番号 B268575
分子量: 332.4 g/mol
InChIキー: RCOOSDSNNRLANA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor (PPAR) alpha. It was first synthesized in 1998 by GlaxoSmithKline and has since then been extensively studied for its potential therapeutic applications.

作用機序

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide works by binding to the ligand-binding domain of PPAR alpha and preventing its activation by endogenous ligands such as fatty acids. This results in the inhibition of downstream gene expression and subsequent physiological effects.
Biochemical and physiological effects:
Studies have shown that N-[2-(3-phenylpropoxy)phenyl]isonicotinamide can improve insulin sensitivity, reduce plasma triglyceride levels, and decrease inflammation in animal models of metabolic disorders. It has also been shown to have anti-tumor effects in certain cancer cell lines.

実験室実験の利点と制限

One of the main advantages of using N-[2-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments is its selectivity for PPAR alpha, which allows for precise manipulation of this receptor without affecting other PPAR isoforms. However, its relatively low potency and poor solubility can limit its effectiveness in certain experimental settings.

将来の方向性

There are several potential future directions for research on N-[2-(3-phenylpropoxy)phenyl]isonicotinamide. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and diabetes. Another potential direction is its use as a tool to study the role of PPAR alpha in various physiological processes. Additionally, further research is needed to optimize the synthesis and formulation of N-[2-(3-phenylpropoxy)phenyl]isonicotinamide for use in experimental settings.

合成法

The synthesis of N-[2-(3-phenylpropoxy)phenyl]isonicotinamide involves the reaction of 3-phenylpropyl bromide with 2-aminophenyl isonicotinate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with 2-bromoanisole followed by a final deprotection step to yield N-[2-(3-phenylpropoxy)phenyl]isonicotinamide.

科学的研究の応用

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide has been used extensively in scientific research to study the role of PPAR alpha in various physiological processes. It has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation, making it a potential therapeutic target for metabolic disorders such as obesity and diabetes.

特性

製品名

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide

分子式

C21H20N2O2

分子量

332.4 g/mol

IUPAC名

N-[2-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N2O2/c24-21(18-12-14-22-15-13-18)23-19-10-4-5-11-20(19)25-16-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-15H,6,9,16H2,(H,23,24)

InChIキー

RCOOSDSNNRLANA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3

正規SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。